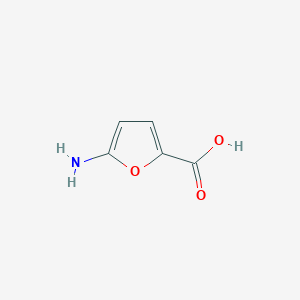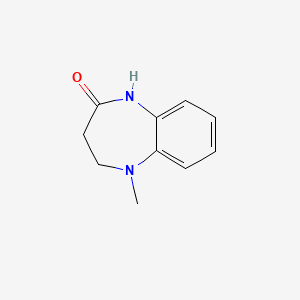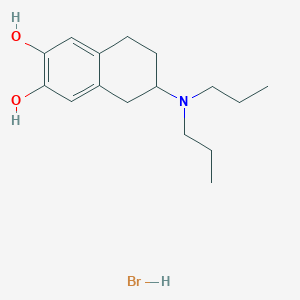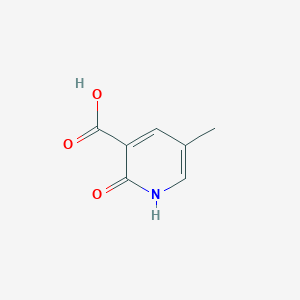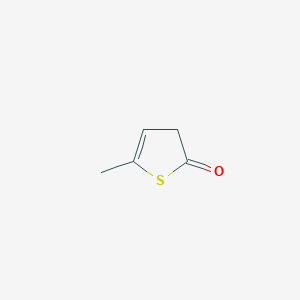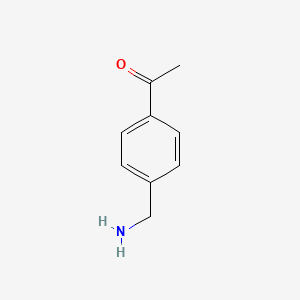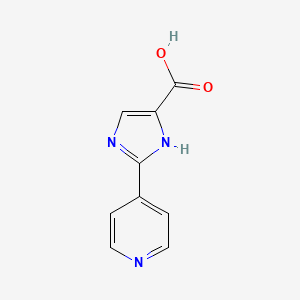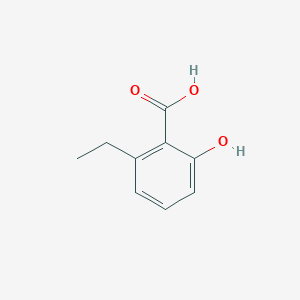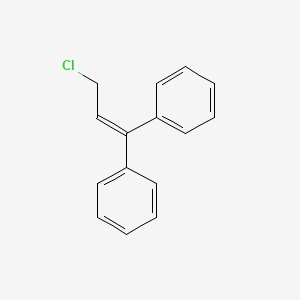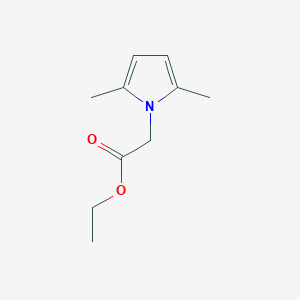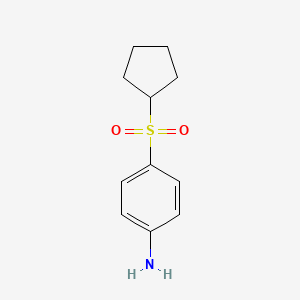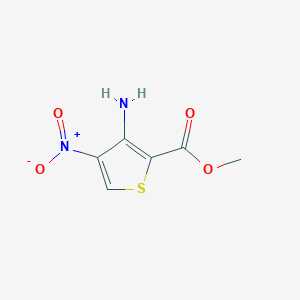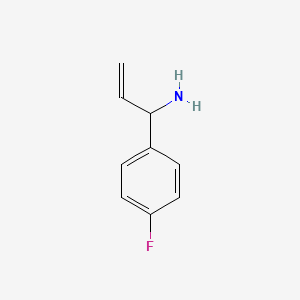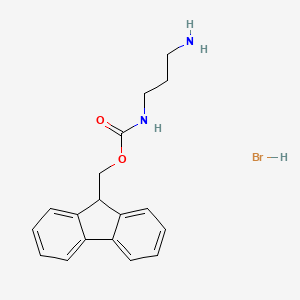
N-Fmoc-1,3-propanediamine hydrobromide
Übersicht
Beschreibung
N-Fmoc-1,3-propanediamine hydrobromide, also known as 9-Fluorenylmethyl N-(3-aminopropyl)carbamate hydrobromide or N-Fmoc-1,3-diaminopropane hydrobromide, is a chemical compound with the empirical formula C18H20N2O2·HBr . It has a molecular weight of 377.28 .
Molecular Structure Analysis
The molecular structure of N-Fmoc-1,3-propanediamine hydrobromide can be represented by the SMILES stringNCCCNC(OCC1C2=C(C=CC=C2)C3=C1C=CC=C3)=O.[H]Br . The InChI representation is 1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H . Physical And Chemical Properties Analysis
N-Fmoc-1,3-propanediamine hydrobromide is a solid substance . It has a melting point of approximately 121°C (dec.) . It is suitable for use as a cross-linking reagent . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiviral and Immunological Applications
- Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine exhibits antiviral properties and stimulates interferon production in mice, protecting against lethal infections with encephalomyocarditis and Semliki Forest viruses (Hoffman et al., 1973).
Bio-inspired Building Blocks and Material Science
- Functional Materials Fabrication : Fmoc-modified amino acids, including those like N-Fmoc-1,3-propanediamine hydrobromide, are used in the fabrication of functional materials due to their self-assembly features and hydrophobicity, contributing to applications in cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
Drug Delivery and Biomedical Applications
- Promoting Absorption of Macromolecules : Research shows that certain propanediamine derivatives enhance the absorption of poorly absorbed macromolecules when delivered intrapulmonary, indicating potential for improved drug delivery systems (Gao et al., 2020).
- Biocompatibility in Eye Treatment : Peptides with hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tails, akin to N-Fmoc-1,3-propanediamine hydrobromide, demonstrate good biocompatibility in ocular applications, suggesting potential use in implantable drug delivery systems for ocular diseases (Liang et al., 2010).
Peptide Synthesis and Solid-Phase Applications
- Solid-Phase Peptide Synthesis : N-Fmoc derivatives are crucial in solid-phase peptide synthesis, with specific studies on premature removal of Nα-9-fluorenylmethyloxycarbonyl in enzymatic coupling trials, highlighting the importance of controlled conditions in peptide synthesis (Liria et al., 1998).
Novel Hydrogel Development for Therapeutics
- Light-Responsive Hydrogel for Drug Delivery : The development of UV light-responsive peptide-based supramolecular hydrogels, inspired by low-molecular-weight peptides like Fmoc-FF, suggests potential applications in creating novel drug delivery systems for controlled release of large molecules (Roth-Konforti et al., 2018).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKRMILENXFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583809 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-1,3-propanediamine hydrobromide | |
CAS RN |
352351-59-8 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



